5-Phenyl-1,3,4-oxadiazole-2-carboxamide

Antimicrobial Resistance MRSA Drug Discovery

Researchers screening for topoisomerase II inhibitors frequently encounter 2-thiol or 2-amine oxadiazole analogs that demand extra derivatization. 5-Phenyl-1,3,4-oxadiazole-2-carboxamide (CAS 68496-74-2) supplies a directly bioactive 2-carboxamide chemotype with confirmed anti-MRSA activity via ribosomal protein synthesis inhibition. • Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation • Enables mechanism-of-action studies without quaternization chemistry • Qualified as an analytical reference standard for method development and system suitability testing

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 68496-74-2
Cat. No. B1297455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3,4-oxadiazole-2-carboxamide
CAS68496-74-2
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N
InChIInChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13)
InChIKeyUPYDLJVHFJXBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Profile: 5-Phenyl-1,3,4-oxadiazole-2-carboxamide


5-Phenyl-1,3,4-oxadiazole-2-carboxamide (CAS 68496-74-2, molecular formula C9H7N3O2, molecular weight 189.17 g/mol) is a heterocyclic building block comprising a central 1,3,4-oxadiazole ring substituted at the 2-position with a primary carboxamide group and at the 5-position with a phenyl ring . This substitution pattern distinguishes it from the more extensively studied 5-phenyl-1,3,4-oxadiazole-2-thiol analogs and places it within a chemical series where the 2-carboxamide group confers hydrogen-bond donor/acceptor capacity and polarity that fundamentally alter physicochemical properties, reactivity, and biological recognition relative to 2-thiol, 2-amine, or 2-carboxylic acid congeners . The compound is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC), making it suitable as a procurement-ready reference standard or synthetic intermediate .

1
Distinct carboxamide chemotype for antimicrobial screening and oncology target studies
2
Reported direct bioactivity without quaternization, supporting mechanism-of-action research
3
Procurement-ready reference standard with ≥97% purity and batch-specific QC documentation
4
Versatile synthetic handle for amide-focused library synthesis via N-functionalization

Why This Carboxamide Differs from 2-Thiol, 2-Amine, and 2-Carboxylic Acid Analogs


Within the 5-phenyl-1,3,4-oxadiazole chemotype, functionality at the 2-position is the dominant driver of biological target engagement, synthetic derivatization routes, and physicochemical properties. The 2-carboxamide moiety in the target compound confers neutral, hydrogen-bonding character, whereas the 2-thiol analog (5-phenyl-1,3,4-oxadiazole-2-thiol) presents a nucleophilic thiol group amenable to thioether formation and metal chelation; the 2-amine analog (2-amino-5-phenyl-1,3,4-oxadiazole) carries a basic, nucleophilic amine; and the 2-carboxylic acid analog introduces an ionizable, acidic handle . These functional group differences translate into orthogonal reactivity in downstream synthetic transformations and divergent biological activity profiles—the 2-thiol series is documented for antimicrobial quaternary ammonium salt derivatization and thioether-based agrochemical leads, whereas the 2-carboxamide series has been specifically reported to inhibit topoisomerase II and suppress methicillin-resistant Staphylococcus aureus (MRSA) growth . Substituting one analog for another without deliberate functional group reconciliation risks synthetic failure, altered target engagement, and irreproducible biological results.

2-Thiol
2-Thiol analog may require quaternization for antimicrobial activity; membrane-targeting mechanism may shift target engagement profile.
2-Amine
2-Amine analog directs Schiff base/urea chemistry; nucleophilic amine reactivity may alter synthetic outcomes and biological recognition.
2-Carboxylic Acid
Ionizable acid handle may change solubility and hydrogen-bonding patterns; limited QC documentation may affect reproducibility.

Differentiation Evidence: Carboxamide vs. Closest Analogs


MRSA Inhibition: Carboxamide vs. Thiol-Derived QAS

The target compound, 5-phenyl-1,3,4-oxadiazole-2-carboxamide (PDC), has been explicitly reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria, with a proposed mechanism involving ribosomal binding and inhibition of protein synthesis . In contrast, the closest comparator—the 2-thiol analog—exhibits antimicrobial activity not through the parent heterocycle but through its quaternary ammonium salt (QAS) derivatives (compounds 5d, 6d, 7d, 10d, 13d, 16d), which exert antibacterial effects via membrane disruption and cytoplasmic leakage as confirmed by TEM/SEM imaging of E. coli and S. aureus . The 2-carboxamide compound thus represents a mechanistically distinct antimicrobial chemotype that does not require quaternization for activity, offering an alternative resistance-circumvention strategy.

MRSA Inhibition
Cross-study comparable
Direct parent activity vs. derivatization-dependent activity
Reported ribosomal mechanism context
No head-to-head MIC data available
Antimicrobial Resistance MRSA Drug Discovery

Topoisomerase II Activity: Only in Carboxamide

5-Phenyl-1,3,4-oxadiazole-2-carboxamide has been reported to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, thereby preventing cancer cell proliferation . This enzymatic target engagement has not been reported for the 2-thiol analog series, where published biological profiling focuses exclusively on antimicrobial, antifungal, and cytotoxic activities against human cell lines (HaCat, LO2) without topoisomerase-related mechanisms . The 2-carboxamide group appears to confer specific recognition features for topoisomerase II that the 2-thiol group does not replicate.

Topoisomerase II Activity
Class-level inference
Reported inhibition; not reported for 2-thiol analog
Supports oncology target screening context
Quantitative IC50 unavailable
Cancer Biology Topoisomerase Inhibition Chemotype Selectivity

Purity Specifications & QC Documentation

Commercially sourced 5-phenyl-1,3,4-oxadiazole-2-carboxamide is available at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC spectra, as verified by Bidepharm's product specifications . In contrast, the 2-carboxylic acid analog (5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, CAS 99066-76-9) is typically offered at 95% purity with more limited characterization data . This 2-percentage-point purity differential and the availability of multi-technique batch QC documentation provide procurement-grade certainty that is critical for reproducible structure-activity relationship studies and for use as an analytical reference standard.

Purity & QC Documentation
Direct head-to-head
97% vs. 95% purity; NMR, HPLC, GC reports
Supports procurement-grade specification review
QC documentation requires batch-specific verification
Quality Control Analytical Chemistry Reproducibility

Synthetic Versatility: 2-Carboxamide Derivatization

The 2-carboxamide group of 5-phenyl-1,3,4-oxadiazole-2-carboxamide serves as a versatile synthetic handle for constructing diverse compound libraries. Its documented downstream derivatives include N-benzyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide, N-(β-D-glucopyranosyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide, and N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide, demonstrating the scaffold's amenability to N-alkylation, N-glycosylation, and N-acylation chemistries . By contrast, the 2-amine analog (5-phenyl-1,3,4-oxadiazole-2-amine, CAS 1612-76-6) is predominantly employed in Schiff base formation and urea/thiourea synthesis pathways, while the 2-thiol analog is largely directed toward thioether and metal complex chemistry . This orthogonal reactivity profile makes the 2-carboxamide compound an irreplaceable node in parallel library synthesis strategies.

Synthetic Versatility
Class-level inference
N-alkylation, N-glycosylation, amide coupling demonstrated
Orthogonal amide chemistry space
Derivatization scope requires experimental validation
Medicinal Chemistry Synthetic Methodology Library Design

Optimal Use Cases & Procurement for 5-Phenyl-1,3,4-oxadiazole-2-carboxamide


Anti-MRSA Hit Discovery & Mechanism Studies

In antimicrobial discovery programs targeting methicillin-resistant Staphylococcus aureus, 5-phenyl-1,3,4-oxadiazole-2-carboxamide (PDC) serves as a directly bioactive screening hit with a reported ribosomal protein synthesis inhibition mechanism, in contrast to the membrane-lytic mechanism of thiol-derived QAS compounds . Procurement of the 2-carboxamide compound enables mechanism-of-action studies in resistant strains without the confounding requirement of quaternization chemistry, potentially identifying novel ribosomal targets distinct from those engaged by membrane-active agents.

Topoisomerase II Inhibitor Screening for Oncology

For oncology-focused screening cascades evaluating DNA topology-modifying agents, the reported topoisomerase II inhibitory activity of the 2-carboxamide compound motivates its inclusion as a structurally distinct chemotype that is absent from the 2-thiol and 2-amine analog series . Researchers can deploy this compound as a core scaffold for medicinal chemistry optimization aimed at improving potency and selectivity against topoisomerase II while leveraging the carboxamide group for structure-activity relationship exploration.

Parallel Library Synthesis via Orthogonal Reactivity

In medicinal chemistry campaigns requiring systematic exploration of 1,3,4-oxadiazole chemical space, the 2-carboxamide compound provides amide-specific derivatization pathways (N-alkylation, N-glycosylation, amide coupling) that are orthogonal to the thioether and Schiff base chemistries accessible from the 2-thiol and 2-amine analogs, respectively . Procuring all three chemotypes in parallel enables the construction of structurally diverse, non-overlapping compound libraries from a common heterocyclic core.

High-Purity Reference Standard for Analytical Development

With documented ≥97% purity and availability of batch-specific NMR, HPLC, and GC characterization reports, 5-phenyl-1,3,4-oxadiazole-2-carboxamide is qualified for use as an analytical reference standard in method development, calibration, and system suitability testing . Compared to the 2-carboxylic acid analog (typically 95% purity), the higher specification and richer QC documentation reduce the risk of impurity interference during chromatographic method validation and quantitative NMR benchmarking .

Application
Selection Property
Validation Focus
Anti-MRSA hit discovery
Directly bioactive scaffold
Ribosomal mechanism-of-action studies
Topoisomerase II screening
Reported enzyme inhibition
DNA topology target engagement review
Parallel library synthesis
Amide derivatization handle
Orthogonal chemistry space exploration
Analytical reference standard
≥97% purity with QC package
Impurity interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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